(3-Phosphonophenyl)phosphonic acid
Overview
Description
(3-Phosphonophenyl)phosphonic acid is an organophosphorus compound characterized by the presence of two phosphonic acid groups attached to a benzene ring. Its molecular formula is C6H8O6P2, and it has a molecular weight of 238.07 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Phosphonophenyl)phosphonic acid can be synthesized through several methods. One common approach involves the reaction of benzene with phosphorus trichloride and water, followed by oxidation. Another method includes the use of bromotrimethylsilane (BTMS) for silyldealkylation of dialkyl esters, followed by desilylation with water or methanol . Microwave-assisted synthesis has also been explored to accelerate the reaction and improve yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(3-Phosphonophenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphonic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various functionalized benzene derivatives .
Scientific Research Applications
(3-Phosphonophenyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organophosphorus compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Research explores its use in developing drugs for treating bacterial and viral infections.
Industry: It is utilized in the production of polymers, catalysts, and ion exchange materials.
Mechanism of Action
The mechanism by which (3-Phosphonophenyl)phosphonic acid exerts its effects involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phosphoric acid: Contains a phosphorus atom bonded to three oxygen atoms and one carbon atom.
Phosphinic acid: Features a phosphorus atom bonded to two oxygen atoms and one hydrogen atom.
Phosphonopeptides: Mimetics of peptides where the phosphonic acid group replaces the carboxylic acid group.
Uniqueness
(3-Phosphonophenyl)phosphonic acid is unique due to its dual phosphonic acid groups attached to a benzene ring, which imparts distinct chemical properties and reactivity compared to other phosphonic acids. This structural feature makes it particularly valuable in applications requiring specific binding and reactivity characteristics .
Properties
IUPAC Name |
(3-phosphonophenyl)phosphonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6P2/c7-13(8,9)5-2-1-3-6(4-5)14(10,11)12/h1-4H,(H2,7,8,9)(H2,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEPDLAWUAPAJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)P(=O)(O)O)P(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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